
2-(Methoxy-D3)nicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methoxy-D3)nicotinic acid is a derivative of nicotinic acid, which is a form of vitamin B3. This compound is characterized by the presence of a methoxy group at the second position of the nicotinic acid structure. Nicotinic acid and its derivatives are known for their significant roles in various biological processes and have been extensively studied for their therapeutic potential.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxy-D3)nicotinic acid typically involves the introduction of a methoxy group into the nicotinic acid structure. One common method is the methylation of nicotinic acid using methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete methylation.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods. One such method is the catalytic hydrogenation of 2-nitro-3-methoxypyridine followed by oxidation to yield the desired product. This method is advantageous due to its high yield and relatively low cost.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Methoxy-D3)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid group.
Reduction: The nitro group in the precursor can be reduced to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions include various substituted nicotinic acid derivatives, which can have different biological and chemical properties.
Applications De Recherche Scientifique
2-(Methoxy-D3)nicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study the function of nicotinic acid receptors.
Medicine: It has potential therapeutic applications in the treatment of diseases such as hyperlipidemia and cardiovascular diseases.
Industry: It is used in the production of pharmaceuticals and as an intermediate in chemical synthesis.
Mécanisme D'action
The mechanism of action of 2-(Methoxy-D3)nicotinic acid involves its interaction with nicotinic acid receptors. These receptors are involved in various metabolic pathways, including lipid metabolism and energy production. The compound acts as an agonist, binding to the receptors and activating them, which leads to downstream effects such as the reduction of triglyceride levels and the increase of high-density lipoprotein (HDL) levels.
Comparaison Avec Des Composés Similaires
Similar Compounds
Nicotinic Acid:
Isonicotinic Acid: A derivative with the carboxyl group at the fourth position.
Picolinic Acid: A derivative with the carboxyl group at the second position.
Uniqueness
2-(Methoxy-D3)nicotinic acid is unique due to the presence of the methoxy group, which imparts different chemical and biological properties compared to its analogs. This modification can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for research and therapeutic applications.
Propriétés
Formule moléculaire |
C7H7NO3 |
|---|---|
Poids moléculaire |
156.15 g/mol |
Nom IUPAC |
2-(trideuteriomethoxy)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H7NO3/c1-11-6-5(7(9)10)3-2-4-8-6/h2-4H,1H3,(H,9,10)/i1D3 |
Clé InChI |
FTEZJSXSARPZHJ-FIBGUPNXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])OC1=C(C=CC=N1)C(=O)O |
SMILES canonique |
COC1=C(C=CC=N1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


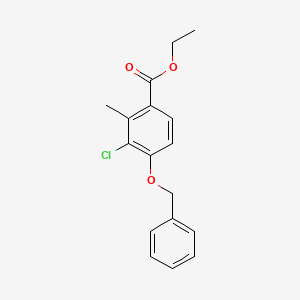

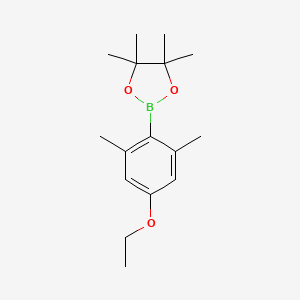

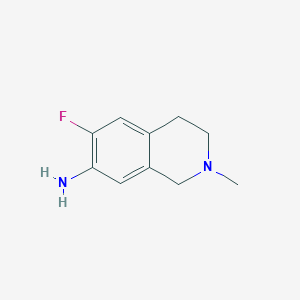
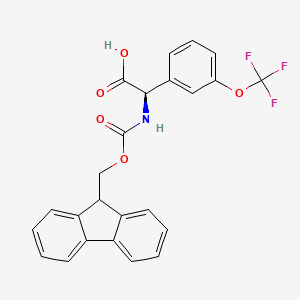

![2,2-Dimethyl-5-{[2-(methylsulfanyl)anilino]methylene}-1,3-dioxane-4,6-dione](/img/structure/B14027026.png)


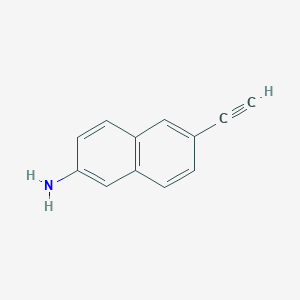
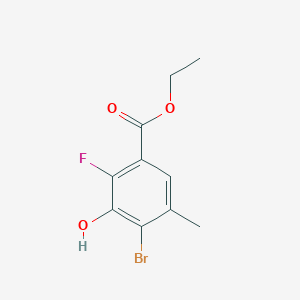
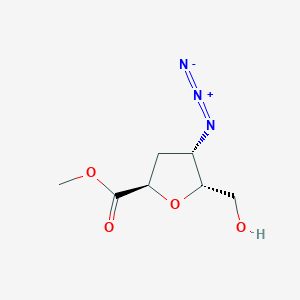
![(2S)-2-amino-2-[(3R)-1-tert-butoxycarbonylpyrrolidin-3-yl]acetic acid](/img/structure/B14027087.png)
